An In-Depth Technical Guide to 2-Azaspiro[4.5]decane-1,3-dione: A Core Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-Azaspiro[4.5]decane-1,3-dione: A Core Scaffold in Modern Medicinal Chemistry
Introduction: The Significance of the Spirocyclic Imide Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount. These characteristics are crucial for achieving high target affinity and selectivity while maintaining favorable pharmacokinetic profiles. The 2-azaspiro[4.5]decane-1,3-dione core, a spirocyclic imide, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity, conferred by the spirocyclic quaternary carbon, provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets.[1] Nitrogen-containing heterocyclic scaffolds, such as this, are prevalent in a vast array of biologically active compounds and natural products.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of 2-Azaspiro[4.5]decane-1,3-dione, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
2-Azaspiro[4.5]decane-1,3-dione is a heterocyclic compound featuring a cyclopentane ring spiro-fused to a succinimide (pyrrolidine-2,5-dione) ring. This unique arrangement imparts specific physicochemical properties that are advantageous in the design of bioactive molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.21 g/mol | |
| CAS Number | 1197-80-4 | |
| IUPAC Name | 2-azaspiro[4.5]decane-1,3-dione | |
| SMILES | C1CCC2(CC1)CC(=O)NC2=O | |
| Boiling Point (Predicted) | 350.7°C at 760 mmHg | |
| Flash Point (Predicted) | 162.6°C | |
| Density (Predicted) | 1.17 g/cm³ |
Chemical Structure of 2-Azaspiro[4.5]decane-1,3-dione
A 2D representation of the 2-Azaspiro[4.5]decane-1,3-dione molecule.
Synthesis Methodology
Proposed Synthesis Workflow
A proposed synthetic route to 2-Azaspiro[4.5]decane-1,3-dione.
Experimental Protocol (Proposed)
Materials:
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1,1-Cyclopentanediacetic acid
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Urea
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Ethanol (for recrystallization)
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Activated carbon (for decolorization, if necessary)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of approximately 1:1.1 to 1:1.6.[2]
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Heat the reaction mixture with stirring to a temperature between 150-200°C.[2]
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Maintain the reaction at this temperature for 0.5 to 2 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool slightly.
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Dissolve the crude product in a minimal amount of hot ethanol (or an appropriate ethanol/water mixture).
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If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Spectroscopic Characterization
While detailed experimental spectra are not widely published, data from spectral databases such as PubChem provide insights into the expected spectroscopic features of 2-Azaspiro[4.5]decane-1,3-dione.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopentane ring and the methylene protons of the succinimide ring. The N-H proton of the imide will likely appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbons of the imide, the spiro quaternary carbon, and the methylene carbons of both the cyclopentane and succinimide rings.
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Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the imide group (around 3200 cm⁻¹) and strong C=O stretching vibrations for the dicarbonyl system (typically in the range of 1700-1770 cm⁻¹).
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Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (167.21 g/mol ).
Reactivity and Chemical Transformations
The 2-azaspiro[4.5]decane-1,3-dione scaffold possesses several reactive sites that can be exploited for further chemical modifications. The imide nitrogen can be N-alkylated or N-acylated to introduce various substituents. The acidic nature of the N-H proton allows for deprotonation with a suitable base, followed by reaction with electrophiles. The carbonyl groups can potentially undergo reactions typical of imides, though they are generally less reactive than ketones or aldehydes.
Applications in Medicinal Chemistry and Drug Discovery
The rigid, three-dimensional structure of 2-azaspiro[4.5]decane-1,3-dione makes it a valuable building block for the synthesis of a wide range of biologically active molecules.
Prolyl Hydroxylase (PHD) Inhibitors
Derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as potent pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes.[2][3] These enzymes are involved in the cellular response to hypoxia. Inhibition of PHDs can lead to the stabilization of hypoxia-inducible factor (HIF), which in turn promotes the production of erythropoietin (EPO). This mechanism is being explored for the treatment of anemia.[2][3] The spirocyclic core serves as a rigid scaffold to orient the necessary pharmacophoric elements for effective binding to the active site of the PHD enzymes.
Role as a Scaffold for PHD Inhibitors
The use of the azaspiro[4.5]decane scaffold in the design of PHD inhibitors.
Sigma-1 Receptor Ligands
The azaspiro[4.5]decane framework is also a key structural motif in the development of ligands for the sigma-1 receptor.[4][5] The sigma-1 receptor is a unique intracellular protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective sigma-1 receptor ligands, with potential applications in positron emission tomography (PET) imaging of tumors.[6] The spirocyclic core helps to position the pharmacophoric groups in a conformation that is favorable for binding to the receptor.
Gabapentin-Related Compounds
2-Azaspiro[4.5]decane-1,3-dione is structurally related to the anticonvulsant drug Gabapentin and has been identified as a potential impurity in its synthesis.[6][7][8] This relationship also highlights its utility as a starting material or intermediate for the synthesis of Gabapentin analogs and other related compounds for neurological research.
Conclusion
2-Azaspiro[4.5]decane-1,3-dione is a fundamentally important scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic versatility. Its utility in the construction of potent inhibitors of prolyl hydroxylase and selective ligands for the sigma-1 receptor underscores its significance in the development of novel therapeutics for a range of diseases. As the demand for three-dimensional molecular diversity in drug discovery continues to grow, the strategic application of such spirocyclic building blocks will undoubtedly play a crucial role in the design of the next generation of medicines.
References
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]
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ResearchGate. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]
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Google Patents. 8-azaspiro[6][9] decane-7, the preparation method of 9-dione compounds. Available from:
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Pharmaffiliates. 2-Azaspiro[4.5]decane-1,3-dione. Available from: [Link]
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Veeprho. Gabapentin (2-Azaspiro[4.5]decane-1,3-dione). Available from: [Link]
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ResearchGate. 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Available from: [Link]
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PubChem. 2-Azaspiro[4.5]decane-1,3-dione. Available from: [Link]
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PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]
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PubMed. Novel complex crystal structure of prolyl hydroxylase domain-containing protein 2 (PHD2): 2,8-Diazaspiro[4.5]decan-1-ones as potent, orally bioavailable PHD2 inhibitors. Available from: [Link]
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ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available from: [Link]
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MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]
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PubMed. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Available from: [Link]
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ResearchGate. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Available from: [Link]
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